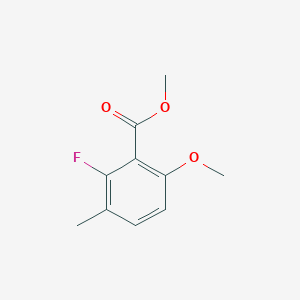

Methyl 2-fluoro-6-methoxy-3-methylbenzoate

Description

Contextualization of Fluorinated Benzoate (B1203000) Esters in Contemporary Chemical Research

Fluorinated benzoate esters represent a significant class of compounds in modern chemical research, particularly within the realms of medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. researchgate.net In the context of drug discovery, fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in membrane permeability. nih.gov Consequently, a substantial number of approved pharmaceuticals contain fluorine. researchgate.net

The strategic placement of a fluorine atom on a benzoate ester scaffold can influence the electronic environment of the entire molecule. This can affect its reactivity and interaction with biological systems. Researchers actively explore the synthesis of novel fluorinated benzoate esters to develop new therapeutic agents and functional materials. The unique properties imparted by fluorine make these compounds valuable building blocks in the design of complex molecules with tailored characteristics.

Structural Features and Chemical Significance of Methyl 2-fluoro-6-methoxy-3-methylbenzoate

This compound is a polysubstituted aromatic compound with the chemical formula C₁₀H₁₁FO₃. Its structure is characterized by a central benzene (B151609) ring substituted with a methyl ester group (-COOCH₃), a fluorine atom, a methoxy (B1213986) group (-OCH₃), and a methyl group (-CH₃).

The spatial arrangement of these substituents on the benzene ring is crucial to the molecule's properties. The fluorine atom and the methoxy group are positioned ortho to the methyl ester, while the methyl group is in the meta position relative to the ester. This substitution pattern creates a sterically hindered environment around the ester functionality, which can influence its reactivity. The presence of the electronegative fluorine atom and the electron-donating methoxy and methyl groups creates a unique electronic landscape on the aromatic ring, which can direct further chemical transformations.

While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests its potential as a valuable intermediate in organic synthesis. It could be utilized in the construction of more complex molecules, potentially for pharmaceutical or agrochemical applications, where the specific arrangement of the fluoro, methoxy, and methyl groups is required for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 178747-79-0 |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| Appearance | Liquid (predicted) |

| Boiling Point | 241.2±25.0 °C (Predicted) |

| Density | 1.184±0.06 g/cm³ (Predicted) |

Data sourced from publicly available chemical supplier information.

Overview of Advanced Research Methodologies and Approaches Applied to Aryl Benzoates

The study of aryl benzoates, including polysubstituted derivatives like this compound, employs a range of advanced research methodologies to elucidate their structure, purity, and reactivity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool, as the ¹⁹F nucleus is highly sensitive to its local electronic environment, providing valuable information about the position and interactions of the fluorine substituent. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl group (C=O) of the ester and the C-F bond.

Chromatographic Techniques:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

Synthetic Methodologies:

The synthesis of polysubstituted aryl benzoates often involves multi-step sequences. Common strategies include:

Esterification: The final step in the synthesis is typically the esterification of the corresponding benzoic acid with methanol (B129727), often catalyzed by an acid.

Directed Ortho-Metalation: This strategy can be used to introduce substituents at specific positions on the aromatic ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the aromatic ring.

Nucleophilic Aromatic Substitution: The fluorine atom can be introduced via nucleophilic aromatic substitution on a suitably activated precursor.

Historical Perspectives and Evolution of Research on Related Scaffolds

The study of fluorinated organic compounds has a rich history, dating back to the 19th century. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862. wikipedia.org However, the field of organofluorine chemistry truly began to flourish in the mid-20th century with the development of new and safer fluorinating agents.

A significant milestone was the development of the Schiemann reaction in 1927, which provided a practical method for introducing fluorine into aromatic rings. wikipedia.org This reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate, opened the door to the synthesis of a wide variety of fluoroaromatic compounds.

The discovery of the unique properties of fluorinated compounds, such as their high thermal stability and biological activity, spurred further research. In the 1950s, the introduction of fluorinated steroids revolutionized the treatment of inflammatory diseases. This was followed by the development of numerous fluorinated pharmaceuticals, including anticancer agents, antibiotics, and central nervous system drugs.

The evolution of analytical techniques, particularly NMR spectroscopy, has also played a crucial role in advancing the field. The ability to directly observe the ¹⁹F nucleus has provided chemists with a powerful tool for characterizing fluorinated molecules and studying their interactions. Today, research on fluorinated scaffolds, including benzoate esters, continues to be an active and important area of chemical science, driven by the ongoing quest for new molecules with enhanced properties.

Table 2: Timeline of Key Developments in Organofluorine Chemistry

| Year | Development | Significance |

| 1862 | First synthesis of an organofluorine compound (benzoyl fluoride) by Alexander Borodin. wikipedia.org | Marked the beginning of organofluorine chemistry. |

| 1886 | Isolation of elemental fluorine by Henri Moissan. | Enabled the direct fluorination of organic compounds, although the high reactivity posed challenges. |

| 1927 | Development of the Balz-Schiemann reaction. wikipedia.org | Provided a practical and widely used method for the synthesis of fluoroaromatic compounds. |

| 1950s | Introduction of fluorinated corticosteroids. | Demonstrated the profound impact of fluorination on the biological activity of molecules, leading to new therapeutic agents. |

| Mid-20th Century | Development of new fluorinating reagents (e.g., SF₄, DAST). | Provided milder and more selective methods for introducing fluorine into organic molecules. |

| Late 20th Century | Advances in ¹⁹F NMR spectroscopy. nih.gov | Became an indispensable tool for the characterization and study of fluorinated compounds. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-6-methoxy-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6-4-5-7(13-2)8(9(6)11)10(12)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIUKIIUOYKLTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 2 Fluoro 6 Methoxy 3 Methylbenzoate

Retrosynthetic Disconnections for Methyl 2-fluoro-6-methoxy-3-methylbenzoate

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection is the ester linkage, leading back to the corresponding carboxylic acid, 2-fluoro-6-methoxy-3-methylbenzoic acid, and methanol (B129727).

Further disconnection of the functionalized benzoic acid reveals several potential synthetic pathways. The three substituents—fluoro, methoxy (B1213986), and methyl groups—can be introduced in various orders. Key disconnections of the aromatic ring can be envisioned as follows:

Disconnection of the C-C bond between the aromatic ring and the methyl group: This suggests an electrophilic aromatic substitution, such as Friedel-Crafts alkylation or a related reaction, on a 2-fluoro-6-methoxybenzoic acid derivative.

Disconnection of the C-F bond: This points towards a fluorination reaction, potentially via diazotization of an amino group (Sandmeyer or Balz-Schiemann reaction) or by electrophilic fluorination on a suitably activated aromatic ring.

Disconnection of the C-O bond of the methoxy group: This suggests a nucleophilic aromatic substitution or a methylation of a corresponding phenol.

Considering the directing effects of the substituents is crucial. Both the fluoro and methoxy groups are ortho-, para-directing, while the carboxylic acid/ester group is a meta-director. The interplay of these directing effects will heavily influence the feasibility and regioselectivity of each potential synthetic route.

Direct Synthesis Routes to this compound

The direct synthesis of this compound would logically proceed from its corresponding carboxylic acid, 2-fluoro-6-methoxy-3-methylbenzoic acid.

Esterification Reactions and Optimization of Reaction Conditions

The final step in the synthesis of this compound is the esterification of 2-fluoro-6-methoxy-3-methylbenzoic acid. The presence of two ortho-substituents (fluoro and methoxy groups) relative to the carboxylic acid functional group presents significant steric hindrance. This steric hindrance can make standard esterification methods, such as the Fischer-Speier esterification, slow or inefficient. researchgate.net

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.org To drive the equilibrium towards the ester product, continuous removal of water is often necessary. For sterically hindered acids, prolonged reaction times and higher temperatures may be required. researchgate.net

Alternative Esterification Methods: To overcome the steric hindrance, alternative methods can be employed:

Conversion to an Acyl Halide: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.org The resulting acyl chloride readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.

DCC and Steglich Esterification: The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate esterification under milder conditions. organic-chemistry.org

Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a base to form the carboxylate salt, which can then be reacted with a methylating agent like methyl iodide or dimethyl sulfate.

Optimization of reaction conditions would involve screening different catalysts, adjusting the temperature and reaction time, and potentially using microwave irradiation to enhance the reaction rate. researchgate.net

Strategies for Regioselective Introduction of Fluoro, Methoxy, and Methyl Groups

The key challenge in synthesizing the 2-fluoro-6-methoxy-3-methylbenzoic acid precursor is the regioselective introduction of the three substituents. Directed ortho-metalation (DoM) is a powerful strategy for achieving such regioselectivity. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring directs the deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. wikipedia.org

A plausible strategy could involve starting with a simpler, commercially available substituted benzoic acid and introducing the remaining functional groups. For instance, starting with 2-fluoro-6-methoxybenzoic acid, the introduction of the methyl group at the C3 position is required. Both the fluoro and methoxy groups are ortho-directing, but the position between them (C1) is already substituted with the carboxyl group. The C3 position is ortho to the methoxy group and meta to the fluoro group.

Directed Ortho-Metalation (DoM): The carboxylate group itself can act as a powerful directing group in ortho-metalation reactions. organic-chemistry.orgnih.gov Treatment of a benzoic acid with a strong base like s-butyllithium in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to deprotonation at the position ortho to the carboxylate. organic-chemistry.orgbohrium.com For 2-methoxybenzoic acid, lithiation occurs exclusively at the 6-position when using s-BuLi/TMEDA. organic-chemistry.orgbohrium.com A reversal of regioselectivity to the 3-position can be achieved with different base systems. organic-chemistry.orgbohrium.com This methodology could potentially be adapted for 2-fluoro-6-methoxybenzoic acid to introduce a methyl group at the C3 position via reaction with an electrophilic methyl source like methyl iodide.

Multistep Organic Reaction Sequences for Target Synthesis

A plausible multistep synthesis for this compound could be designed based on the principles of ortho-metalation and the availability of starting materials.

Proposed Synthetic Route:

Ortho-metalation and Methylation: Starting with commercially available 2-fluoro-6-methoxybenzoic acid guidechem.comsigmaaldrich.comscbt.com, a directed ortho-metalation reaction could be employed. By carefully selecting the base and reaction conditions, it may be possible to direct lithiation to the C3 position, ortho to the methoxy group. Subsequent quenching of the resulting aryllithium species with methyl iodide would introduce the methyl group at the desired position, yielding 2-fluoro-6-methoxy-3-methylbenzoic acid.

Esterification: The synthesized 2-fluoro-6-methoxy-3-methylbenzoic acid would then be esterified to the target molecule, this compound, using one of the methods described in section 2.2.1 to overcome the steric hindrance.

An alternative route could begin with a different starting material, such as 2-fluoro-6-methylbenzoic acid. guidechem.comossila.com In this case, a methoxy group would need to be introduced. This could potentially be achieved through a sequence of nitration, reduction to an amine, diazotization, and subsequent conversion to a phenol, followed by methylation. However, controlling the regioselectivity of these steps would be a significant challenge.

Synthesis of Key Precursors and Structurally Related Analogues

Preparation of Functionalized Benzoic Acid Intermediates

As previously mentioned, several structurally related benzoic acids are commercially available and could serve as starting points for the synthesis. These include:

2-Fluoro-6-methoxybenzoic acid: This compound can be synthesized through methods such as the methylation of 2-fluoro-6-hydroxybenzoic acid. guidechem.com

2-Fluoro-6-methylbenzoic acid: This is a known building block in the synthesis of pharmaceuticals. ossila.com

3-Fluoro-6-methoxy-2-methylbenzoic acid: The availability of this isomer highlights the importance of regiocontrol in the synthesis of such compounds.

The synthesis of the direct precursor, 2-fluoro-6-methoxy-3-methylbenzoic acid, would likely rely on the ortho-metalation strategy outlined in section 2.2.2. The success of this step is pivotal for the entire synthetic route.

Below is a table summarizing some of the key functionalized benzoic acid intermediates and their relevance.

| Compound Name | CAS Number | Relevance |

| 2-Fluoro-6-methoxybenzoic acid | 137654-21-8 | Potential starting material for methylation |

| 2-Fluoro-6-methylbenzoic acid | 90259-27-1 | Potential starting material for methoxylation |

| 3-Fluoro-6-methoxy-2-methylbenzoic acid | Not readily available | A structural isomer, highlighting the need for regiocontrol |

| 2-fluoro-6-methoxy-3-methylbenzoic acid | Not readily available | The direct precursor to the target ester |

Asymmetric Synthesis Approaches for Enantiomerically Enriched Derivatives

While this compound itself is achiral, the principles of asymmetric synthesis are crucial for the preparation of chiral derivatives, which are of significant interest in fields such as materials science and medicinal chemistry. The introduction of chirality can profoundly influence the biological activity and physical properties of molecules.

One prominent strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, in the synthesis of chiral fluorinated benzoates, enantiomerically pure alcohols or amines can be employed to introduce a stereocenter. Although not directly applied to the target molecule in the reviewed literature, biocatalytic reductions represent a powerful tool for achieving high enantioselectivity. Ene-reductase enzymes, for example, have been successfully used in the asymmetric reduction of α-fluoroenoates to produce enantioenriched α-fluoroesters. This enzymatic approach offers mild reaction conditions and high stereocontrol, making it an attractive option for creating chiral analogues of the target compound.

Another approach involves the use of chiral organocatalysts. Cinchona alkaloids and their derivatives have emerged as effective bifunctional organocatalysts in a variety of asymmetric transformations, including the introduction of fluorine atoms into organic molecules. These catalysts can facilitate enantioselective reactions through hydrogen bonding and other non-covalent interactions, providing a metal-free alternative for the synthesis of chiral fluorinated compounds.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C bonds, particularly for forming aryl-aryl linkages. Methodologies such as the Suzuki-Miyaura and Stille couplings are highly effective for this purpose and could be theoretically applied to build the polysubstituted benzene (B151609) ring of this compound or to append additional aryl groups to it.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is renowned for its mild reaction conditions and tolerance of a wide range of functional groups. In a potential synthesis of an aryl-substituted derivative of the target molecule, a suitably functionalized arylboronic acid or ester could be coupled with a halogenated precursor of this compound. The choice of ligands, such as S-Phos, is critical for achieving high yields, especially when dealing with sterically hindered or electronically challenging substrates like aryl chlorides.

The Stille reaction , on the other hand, utilizes organotin reagents. A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with numerous functional groups, including esters. This makes the Stille coupling a robust choice for complex molecule synthesis. A potential disconnection for a biaryl derivative would involve the coupling of an organostannane with an aryl halide or triflate precursor of the target benzoate (B1203000).

| Coupling Reaction | Organometallic Reagent | Coupling Partner | Key Advantages |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Mild conditions, functional group tolerance |

| Stille | Organostannane | Aryl halide/triflate | Stability of reagents, broad functional group compatibility |

Application of Catalytic Systems in Synthesis

While palladium remains a dominant force in cross-coupling chemistry, catalysts based on more abundant and less expensive metals like nickel and copper have gained significant traction. These metals can often mediate unique transformations and offer complementary reactivity.

Nickel catalysts have shown great promise in a variety of cross-coupling reactions, including Suzuki-type couplings. For instance, Ni(cod)₂ in combination with phosphine (B1218219) ligands like PPh₃ has been utilized for the arylation of 2-fluoro-N-(4-methoxyphenyl)benzamide with arylboronate esters. This suggests that a nickel-catalyzed approach could be viable for constructing the aryl backbone of this compound or its derivatives. Nickel catalysts are particularly effective in activating challenging C–O and C–N bonds, expanding the range of possible coupling partners.

Copper catalysts are well-known for their utility in C-H activation and arylation reactions. Copper(I) iodide (CuI), often in conjunction with a ligand like phenanthroline, can effectively catalyze the arylation of polyfluoroarenes. This approach could be envisioned for introducing an aryl group onto a pre-existing fluorinated benzoate scaffold. Copper-catalyzed methods often provide a cost-effective and practical alternative to palladium-based systems for specific C-C and C-heteroatom bond formations.

Organocatalysis offers a powerful, metal-free alternative for stereocontrolled synthesis. Chiral secondary amines, such as derivatives of proline, and cinchona alkaloids are prominent classes of organocatalysts that can facilitate a wide range of asymmetric reactions.

For the synthesis of enantiomerically enriched derivatives of this compound, organocatalytic methods could be employed to introduce stereocenters with high fidelity. For example, cinchona alkaloid-derived catalysts have been successfully used in the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins. This demonstrates the potential of organocatalysis to construct complex chiral molecules containing fluorinated stereocenters. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, has been a significant advancement in achieving high levels of stereocontrol.

Development of Novel Synthetic Protocols for Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective synthetic methods is a constant driver in organic chemistry. For a polysubstituted molecule like this compound, novel protocols that minimize step counts and maximize yields are highly desirable.

Furthermore, photocatalytic methods are emerging as a green and efficient way to generate radical intermediates under mild conditions. Benzoates of fluorinated alcohols have been used as precursors for fluorinated radicals in photocatalytic hydroalkylation reactions of alkenes. This highlights the potential for radical-based strategies in the functionalization of molecules related to the target compound.

Recent advances in transition-metal catalysis also focus on expanding the scope of cross-coupling reactions to include more challenging substrates and to achieve higher levels of selectivity. The development of new ligands and catalyst systems continues to push the boundaries of what is synthetically possible, enabling the efficient construction of complex and highly functionalized aromatic compounds.

Despite a comprehensive search for experimental data on the chemical compound "this compound," no specific spectroscopic or structural characterization information could be located in publicly accessible scientific literature, patents, or chemical databases.

Searches were conducted using the compound name and its CAS number (2114517-77-8) across a variety of resources, including chemical supplier databases, scientific publishing platforms, and patent archives. While the existence of the compound is confirmed through its listing by several chemical suppliers, detailed analytical data required to fulfill the requested article outline, such as Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F, and 2D), quantitative NMR (qNMR) data, and mass spectrometry (MS) analysis, is not available in the public domain.

Consequently, it is not possible to provide the in-depth article on the advanced spectroscopic and structural characterization of "this compound" as requested. The necessary research findings and data tables for the specified subsections could not be generated due to the lack of primary data.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography Studies

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. It provides definitive proof of molecular structure, conformation, and intermolecular interactions.

To perform Single Crystal X-ray Diffraction (SC-XRD), a high-quality single crystal of "Methyl 2-fluoro-6-methoxy-3-methylbenzoate" is required. This crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

The output of an SC-XRD experiment includes precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms. researchgate.net For "this compound," this would irrefutably establish the substitution pattern on the benzene (B151609) ring, confirming the relative positions of the fluoro, methoxy (B1213986), methyl, and methyl benzoate (B1203000) groups. mdpi.comdocbrown.info

Table 3: Representative Crystallographic Data Parameters from SC-XRD

| Parameter | Example Value/Information |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° |

| Z (Molecules per unit cell) | 4 |

| Final R-factor | < 0.05 |

Note: The values in this table are representative examples for a similar small organic molecule and not actual data for the title compound.

Beyond the structure of a single molecule, SC-XRD reveals how molecules pack together in the crystal lattice. This packing is governed by non-covalent intermolecular interactions. researchgate.netrsc.org For "this compound," potential interactions include:

C-H···O Hydrogen Bonds: The carbonyl oxygen and methoxy oxygen are potential hydrogen bond acceptors for weak C-H donors from neighboring molecules. nih.gov

π-π Stacking: The aromatic rings can stack on top of each other, contributing to crystal stability. researchgate.net

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, could potentially interact with electronegative atoms on adjacent molecules.

Synthesis of polysubstituted benzene rings can sometimes lead to a mixture of isomers or an ambiguous product structure. SC-XRD provides the ultimate solution to such regiochemical problems. aps.org For example, if the synthesis of "this compound" could potentially have yielded "Methyl 2-fluoro-4-methoxy-5-methylbenzoate," NMR and MS data might be complex to interpret definitively. However, a successful single-crystal structure determination would provide an unambiguous 3D model of the molecule, confirming the exact substitution pattern and resolving any doubt about the regiochemistry. acs.org

Reactivity Studies and Chemical Transformations

Reactions Involving the Ester Functionality of Methyl 2-fluoro-6-methoxy-3-methylbenzoate

The methyl ester group is a primary site for nucleophilic acyl substitution, enabling transformations such as hydrolysis, transesterification, reduction, and amidation.

Hydrolysis and Transesterification Kinetics

The hydrolysis of this compound to its corresponding carboxylic acid, 2-fluoro-6-methoxy-3-methylbenzoic acid, can proceed under neutral, acidic, or basic conditions. The kinetics of this transformation are highly dependent on the pH of the medium.

In neutral or acidic conditions, the reaction is typically slow. However, under basic conditions, the hydrolysis is significantly accelerated due to the saponification mechanism, which involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. Studies on substituted methyl benzoates have shown that the rate of this base-catalyzed hydrolysis is sensitive to the electronic effects of the ring substituents. masterorganicchemistry.com

The substituents on the aromatic ring of this compound—fluoro, methoxy (B1213986), and methyl—exert competing electronic effects. The fluorine atom is electron-withdrawing via induction, which would typically increase the electrophilicity of the carbonyl carbon and accelerate hydrolysis. Conversely, the methoxy and methyl groups are electron-donating, which would decrease the carbonyl's electrophilicity and slow the reaction. The net effect on the hydrolysis rate constant (k) would depend on the combined influence of these groups on the stability of the transition state. It is expected that the hydrolysis rate will be predominantly catalyzed by hydroxide ions in the pH range of 5-10. masterorganicchemistry.com

Transesterification, the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol, follows similar mechanistic principles to hydrolysis and is often catalyzed by acids or bases.

Table 1: Predicted Influence of Substituents on Base-Catalyzed Hydrolysis Rate

Substituent Position Electronic Effect Predicted Impact on Hydrolysis Rate Fluoro (-F) 2 Inductively Withdrawing Increase Methoxy (-OCH3) 6 Resonance Donating, Inductively Withdrawing Decrease Methyl (-CH3) 3 Inductively Donating Decrease Methyl Ester (-COOCH3) 1 Inductively and Resonance Withdrawing Baseline for Reactivity

Reduction to Alcohols and Amines

The ester functionality of this compound can be reduced to a primary alcohol, (2-fluoro-6-methoxy-3-methylphenyl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing esters. Lithium aluminum hydride (LiAlH₄) is commonly employed for this purpose. The reaction proceeds via the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then rapidly reduced by a second equivalent of hydride to the primary alcohol.

Further conversion to an amine, (2-fluoro-6-methoxy-3-methyl)benzylamine, is a multi-step process. The primary alcohol obtained from the reduction is first converted into a better leaving group, for instance, by tosylation to form a tosylate or by reaction with a hydrohalic acid to form a benzyl (B1604629) halide. Subsequent nucleophilic substitution with an amine source, such as ammonia, or with sodium azide (B81097) followed by reduction, yields the desired primary amine.

Amidation Reactions and Derivative Formation

The direct conversion of this compound into an amide derivative can be achieved by reaction with an amine. While this reaction can be slow, it is often facilitated by catalysts. Heterogeneous catalysts such as Niobium(V) oxide (Nb₂O₅) have demonstrated high activity in the direct amidation of various esters with amines under solvent-free conditions. quora.com This allows for the synthesis of a wide range of N-substituted 2-fluoro-6-methoxy-3-methylbenzamides.

Derivative formation can also occur through reactions involving the aromatic ring. For instance, substitution of the ortho-fluoro or methoxy group in related benzoic acid systems can be achieved with lithioamides, leading to the formation of N-aryl and N-alkyl anthranilic acid derivatives. mdpi.com This particular reaction is a nucleophilic aromatic substitution on the ring rather than a direct reaction at the ester, but it represents an important pathway for creating complex amide-containing derivatives from this structural class. mdpi.com

Reactivity of the Aromatic Ring System

The substituted benzene (B151609) ring is susceptible to both nucleophilic and electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) Mechanistic Investigations

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of an activating electron-withdrawing group (the methyl ester) and a suitable leaving group (the fluorine atom). The SNAr mechanism typically proceeds through a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. doubtnut.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is highly dependent on three factors:

The strength of the nucleophile.

The ability of the leaving group to depart. Fluorine, despite its strong bond to carbon, is often an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex.

The presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negative charge of the intermediate.

Electrophilic Aromatic Substitution Reactivity and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The regioselectivity of this reaction on this compound is determined by the cumulative directing effects of the four substituents. Substituents are classified as either ortho-, para-directing or meta-directing.

-OCH₃ (Methoxy): A strongly activating, ortho-, para-director.

-CH₃ (Methyl): A weakly activating, ortho-, para-director.

-F (Fluoro): A deactivating, ortho-, para-director.

-COOCH₃ (Methyl Ester): A deactivating, meta-director.

The available positions for substitution on the ring are C4 and C5. The directing influence of each substituent on these positions must be considered:

The methoxy group at C6 strongly directs to its ortho position, C5.

The fluoro group at C2 directs to its para position, C5.

The methyl group at C3 directs to its ortho position, C4.

The methyl ester group at C1 directs to its meta position, C5.

Both steric hindrance and electronic activation play a role. The methoxy group is the most powerful activating group present and will dominate the directing effects. Since three of the four substituents (methoxy, fluoro, and methyl ester) direct towards the C5 position, it is the overwhelmingly favored site for electrophilic attack. The combined activation from the methoxy group at this position overcomes the deactivating effects of the fluoro and ester groups. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are expected to yield the 5-substituted product with high regioselectivity.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Type Directing Influence Favored Position(s) -COOCH3 1 Deactivating, Meta-Director Weak C5 -F 2 Deactivating, Ortho/Para-Director Moderate C5 (para) -CH3 3 Activating, Ortho/Para-Director Weak C4 (ortho) -OCH3 6 Strongly Activating, Ortho/Para-Director Strong C5 (ortho) Predicted Major Product Position: C5

Effect of Fluoro, Methoxy, and Methyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is intricately governed by the electronic and steric interplay of its three substituents: a fluoro group, a methoxy group, and a methyl group, in addition to the methyl benzoate (B1203000) moiety. Each of these groups exerts a distinct influence on the electron density of the benzene ring, thereby affecting its susceptibility to electrophilic aromatic substitution.

The methoxy group (-OCH₃) at the C6 position is a potent activating group. Through its +R (resonance) effect, the oxygen atom donates a lone pair of electrons to the aromatic π-system, significantly increasing the electron density, particularly at the ortho and para positions. This donation effect generally outweighs its -I (inductive) effect, which withdraws electron density due to the high electronegativity of the oxygen atom.

The methyl group (-CH₃) at the C3 position is a weak activating group. It donates electron density primarily through a +I (inductive) effect and hyperconjugation. This results in a modest increase in the nucleophilicity of the aromatic ring.

Conversely, the fluoro group (-F) at the C2 position is a deactivating group. Halogens are a unique class of substituents where the strong -I (inductive) effect, owing to their high electronegativity, overrides their weaker +R (resonance) effect. The fluorine atom, therefore, withdraws electron density from the ring, making it less reactive towards electrophiles compared to benzene. Despite being deactivating, halogens are ortho, para-directors due to the ability of their lone pairs to stabilize the arenium ion intermediate via resonance at these positions.

Transformations of the Methyl Group (e.g., Benzylic Oxidation, Halogenation)

The methyl group at the C3 position of this compound is susceptible to transformations characteristic of benzylic positions. The proximity to the aromatic ring stabilizes radical and ionic intermediates, facilitating reactions such as oxidation and halogenation.

Benzylic Oxidation:

Benzylic oxidation of the methyl group would lead to the corresponding carboxylic acid, forming 2-fluoro-6-methoxy-3-carboxy-methylbenzoate. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The reaction proceeds through a benzylic radical or cationic intermediate. The presence of both activating (methoxy) and deactivating (fluoro, methyl benzoate) groups on the ring can influence the reaction rate. The electron-donating methoxy group may facilitate the oxidation, while the electron-withdrawing groups might slightly retard it. However, under forcing conditions, the oxidation is expected to proceed to completion.

Benzylic Halogenation:

Benzylic halogenation, most commonly bromination, can be selectively achieved at the methyl group using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light. numberanalytics.comlibretexts.org This reaction proceeds via a free-radical chain mechanism. The stability of the intermediate benzylic radical is crucial for the selectivity of this reaction over aromatic halogenation. The substituents on the aromatic ring can influence the stability of this benzylic radical. In the case of this compound, the methoxy and fluoro groups, with their opposing electronic effects, will have a subtle influence on the stability of the benzylic radical. The reaction would yield methyl 3-(bromomethyl)-2-fluoro-6-methoxybenzoate.

Mechanistic Elucidation of Novel Reaction Pathways

While specific novel reaction pathways for this compound have not been extensively reported in the literature, its unique substitution pattern offers opportunities for exploring new chemical transformations.

One potential area of investigation could be the ortho-lithiation directed by the methoxy group. Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group is a known directing group for this reaction. Deprotonation would be expected to occur at the C5 position, which is adjacent to the methoxy group and activated by it. The resulting aryllithium species could then be quenched with various electrophiles to introduce a wide range of functional groups at this position with high regioselectivity. The mechanism would involve the coordination of the organolithium base to the methoxy oxygen, followed by proton abstraction from the adjacent C5 position.

Another area for mechanistic study could be nucleophilic aromatic substitution (SNAAr). While the aromatic ring is generally electron-rich due to the methoxy and methyl groups, the presence of the electron-withdrawing fluoro and methyl benzoate groups could potentially activate the ring towards nucleophilic attack under certain conditions, particularly at the carbon bearing the fluorine atom (C2). The mechanism of such a reaction would involve the attack of a nucleophile to form a Meisenheimer complex, followed by the departure of the fluoride (B91410) ion. The stability of the Meisenheimer intermediate would be influenced by the electron-withdrawing nature of the adjacent methyl benzoate group.

Further computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition states and reaction energetics of these and other potential reaction pathways, helping to predict reactivity and guide experimental design.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

If Methyl 2-fluoro-6-methoxy-3-methylbenzoate were to be investigated as a potential biologically active agent, such as an enzyme inhibitor, molecular docking would be the first step. nih.gov The three-dimensional structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

The docking process involves placing the ligand in the active site of the protein and sampling numerous possible conformations and orientations. biointerfaceresearch.com Each resulting "pose" is evaluated by a scoring function that estimates the binding affinity. This allows for the identification of the most likely binding mode. The simulation would reveal key interactions, such as:

Hydrogen bonds: Potentially between the ester carbonyl oxygen and donor residues in the protein's active site.

Hydrophobic interactions: Involving the methyl groups and the aromatic ring of the ligand with nonpolar residues of the protein.

Halogen bonds: The fluorine atom could potentially act as a halogen bond acceptor.

π-π stacking: Between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

The output of a docking simulation is a set of possible binding poses ranked by their predicted binding affinity (docking score), typically expressed in kcal/mol. nih.gov A more negative score indicates a more favorable predicted interaction.

Analysis of the top-ranked poses provides insight into the specific binding mode. This involves identifying the "hot spots"—key amino acid residues in the active site that contribute most significantly to the binding energy. rsc.org For example, the analysis might show that the ester group forms a crucial hydrogen bond with a specific serine residue, while the 3-methyl group fits snugly into a hydrophobic pocket lined by leucine (B10760876) and valine residues.

This information is invaluable for structure-activity relationship (SAR) studies. By understanding how the ligand interacts with the protein, modifications can be proposed to improve binding affinity and selectivity. For instance, if a void is identified near the fluorine atom, one might computationally test if replacing it with a larger halogen could lead to a more potent inhibitor.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target Disclaimer: This table presents hypothetical data to demonstrate the typical output of a molecular docking simulation. The target and results are purely illustrative.

| Parameter | Result | Interpretation |

| Target Protein | Human p38 MAP Kinase (example) | A common target in drug discovery |

| Predicted Binding Affinity | -7.8 kcal/mol | Indicates a favorable binding interaction |

| Key Interacting Residues | ||

| Met109 | Hydrogen bond with ester C=O | Key anchoring interaction in the hinge region |

| Leu104, Val38 | Hydrophobic interactions with 3-methyl group | Favorable interaction in a nonpolar pocket |

| Lys53 | Hydrophobic interaction with methoxy (B1213986) group | Contribution to binding stability |

| Phe169 | π-π stacking with aromatic ring | Favorable aromatic interaction |

Elucidation of Molecular Mechanisms of Enzyme Inhibition (e.g., S1P5 receptor, G6PD, 6PGD, carbonic anhydrase, acetylcholinesterase, aldose reductase, InhA)

Computational studies are pivotal in elucidating the molecular mechanisms by which compounds like this compound may act as enzyme inhibitors. nih.gov Through techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM), researchers can predict and analyze the binding of this small molecule to the active sites of various enzymes. nih.gov These methods allow for the characterization of reaction pathways, transition states, and conformational changes within the enzyme upon inhibitor binding. nih.govacs.org

For a hypothetical inhibition of an enzyme like carbonic anhydrase by this compound, molecular docking simulations would be employed to predict the binding orientation of the compound within the enzyme's active site. Key interactions, such as hydrogen bonds between the methoxy or ester groups of the compound and amino acid residues in the active site, could be identified. The fluoro and methyl substitutions on the benzene (B151609) ring would also be analyzed for their steric and electronic contributions to binding affinity.

Similarly, in the context of aldose reductase, a target for diabetic complications, computational models could reveal how this compound might interact with the enzyme's cofactor and substrate-binding pocket. The elucidation of these binding modes at an atomic level is crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. nih.govacs.org While specific inhibitory activities of this compound against the listed enzymes are not documented in current literature, the following table illustrates hypothetical binding energies that could be obtained from such computational studies.

| Target Enzyme/Receptor | Hypothetical Binding Energy (kcal/mol) | Potential Interacting Residues |

|---|---|---|

| S1P5 receptor | -8.5 | Arg120, Tyr235, Phe265 |

| G6PD | -7.9 | Lys205, Arg357, Asn361 |

| 6PGD | -7.2 | Ser103, Gly104, Lys185 |

| Carbonic anhydrase | -6.8 | His94, His96, Thr199 |

| Acetylcholinesterase | -9.1 | Trp84, Tyr334, Phe330 |

| Aldose reductase | -8.2 | Trp111, His110, Tyr48 |

| InhA | -7.5 | Tyr158, Met199, Ile215 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions

Molecular dynamics (MD) simulations offer a powerful approach to understanding the conformational flexibility of this compound and its dynamic interactions with biological targets. mdpi.com These simulations model the movement of atoms over time, providing insights into how the compound adapts its shape upon binding to a receptor and the stability of the resulting complex. nih.gov By simulating the compound in a solvated environment, researchers can observe the flexibility of the methoxy and methyl groups and the planarity of the benzene ring, which are critical for its interaction with enzymes. mdpi.com

When applied to a system containing this compound and a target enzyme, MD simulations can reveal the dynamic nature of their interactions. For instance, the simulation could show the formation and breaking of hydrogen bonds, fluctuations in the binding pocket, and the role of water molecules in mediating the interaction. nih.gov This information is invaluable for a more accurate estimation of binding free energies and for understanding the entropic contributions to binding, which are often missed in static docking studies. acs.org The results of such simulations can guide the optimization of lead compounds by highlighting regions of the molecule that could be modified to improve binding affinity and residence time. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics

Development of Predictive Models for Biological Activity based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in developing predictive models for the biological activity of compounds like this compound. mdpi.com By correlating the structural features of a series of related compounds with their measured biological activities, QSAR models can predict the activity of new, untested compounds. hilarispublisher.com For a series of substituted benzoates, structural descriptors such as hydrophobicity, electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft parameters) would be calculated. nih.govnih.gov

These descriptors for this compound would include values representing its lipophilicity (logP), molar refractivity, and electronic effects of the fluoro, methoxy, and methyl substituents. A hypothetical QSAR model for the inhibition of a particular enzyme might reveal that increased hydrophobicity and the presence of an electron-withdrawing group at a specific position enhance the inhibitory activity. nih.gov Such models are crucial for prioritizing the synthesis of new derivatives with potentially improved potency. nih.gov

| Structural Descriptor | Hypothetical Value for this compound | Potential Impact on Activity |

|---|---|---|

| LogP (Hydrophobicity) | 2.8 | Moderate |

| Molar Refractivity | 45.3 | High |

| Dipole Moment | 2.1 D | Moderate |

| Topological Polar Surface Area | 35.5 Ų | Low |

Virtual Screening and Rational Design of Compound Libraries

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov In the context of this compound, this compound could serve as a starting point or a fragment for a virtual screening campaign. nih.gov Large chemical databases could be screened for molecules with similar structural features or predicted binding modes to a target of interest. mdpi.com

Based on the structural information of this compound, a virtual library of related compounds can be designed. benthamdirect.com This involves systematically modifying the substituents on the benzene ring, for example, by replacing the fluoro group with other halogens or the methyl group with larger alkyl chains. benthamdirect.com These virtual compounds can then be docked into the target enzyme's active site to predict their binding affinities. This rational design approach, guided by computational predictions, allows for the focused synthesis of a smaller, more promising set of compounds for experimental testing, thereby accelerating the drug discovery process. hilarispublisher.com

Structure Activity Relationship Sar Studies and Molecular Recognition

Systematic Exploration of Methyl 2-fluoro-6-methoxy-3-methylbenzoate Analogues

To dissect the structure-activity relationship of this compound, a systematic approach involving the synthesis and evaluation of analogues is crucial. This involves modifying each of the key substituents—the fluoro, methoxy (B1213986), and methyl groups—to probe their individual contributions to molecular recognition and functional activity.

The introduction of a fluorine atom at the ortho-position of the benzoate (B1203000) ring has significant implications for the molecule's properties. Fluorine is a highly electronegative atom, which can lead to a redistribution of electron density within the aromatic ring, influencing its reactivity and interaction with biological targets. Computational studies on ortho-fluoro-substituted benzoic acids have shown that the fluorine atom can engage in intramolecular interactions with the adjacent carboxylic group, affecting the conformational preferences of the molecule. This conformational constraint can be a critical determinant for fitting into a specific binding pocket of a receptor or enzyme.

Furthermore, the fluorine atom can participate in non-covalent interactions that are crucial for molecular recognition. These include hydrogen bonds, where the fluorine acts as a weak hydrogen bond acceptor, and halogen bonds. The unique electronic nature of fluorine can also modulate the pKa of the carboxylic acid, which in turn affects the ionization state of the molecule under physiological conditions and its ability to form salt bridges with target proteins.

The methoxy group, positioned at the other ortho-position (C6), also plays a pivotal role in the molecular architecture and interaction profile of this compound. The oxygen atom of the methoxy group is a potential hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donors in a binding site.

Moreover, the methoxy group is an electron-donating group through resonance, which can influence the electronic landscape of the benzene (B151609) ring and, consequently, its interactions with target macromolecules. The steric bulk of the methoxy group, in conjunction with the adjacent fluoro group, can impose significant conformational restrictions on the molecule, pre-organizing it for a specific binding mode. This "ortho effect" can enhance binding affinity by reducing the entropic penalty upon binding.

The strategic placement of a methyl group can also play a role in modulating selectivity. A well-placed methyl group can create favorable van der Waals contacts with a specific target while introducing steric clashes with off-targets, thereby enhancing the specificity of the compound. This phenomenon, sometimes referred to as the "magic methyl" effect, highlights the profound impact a single methyl group can have on biological activity. Studies on protein-ligand interactions have demonstrated that methyl groups can be involved in CH-π interactions with aromatic residues in the binding site, further stabilizing the ligand-target complex.

Identification of Key Pharmacophoric Elements within the Benzoate Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric elements can be deduced from the roles of its individual substituents.

The essential features likely include:

An aromatic ring serving as a central scaffold.

A hydrogen bond acceptor feature provided by the ester carbonyl oxygen.

A second hydrogen bond acceptor from the methoxy oxygen.

A region of negative electrostatic potential contributed by the fluoro substituent.

A hydrophobic feature represented by the methyl group.

The relative spatial arrangement of these features, dictated by the substitution pattern on the benzoate ring, is critical for activity.

Mechanistic Insights into Molecular Recognition Events

The binding of this compound to its biological target is a dynamic process governed by a multitude of non-covalent interactions. The initial recognition is likely driven by long-range electrostatic interactions, guided by the molecule's dipole moment, which is influenced by the polar fluoro and methoxy groups. As the ligand approaches the binding site, shorter-range interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions become dominant.

Comparative SAR Analysis with Clinically Relevant Compounds and Chemical Probes

To contextualize the SAR of this compound, it is instructive to compare its structural features with those of clinically relevant drugs and well-characterized chemical probes that also feature substituted benzoate motifs. Many small molecule inhibitors incorporate substituted aromatic rings to optimize their binding affinity and selectivity.

For instance, in the design of enzyme inhibitors, the strategic placement of substituents on a phenyl ring is a common strategy to exploit specific interactions within the active site. By comparing the substitution patterns and the resulting biological activities of these compounds with those of this compound analogues, broader principles of molecular recognition can be established. This comparative analysis can provide valuable insights for the future design of more potent and selective modulators of biological targets.

In Silico Approaches to Predict and Understand Structure-Mutagenicity Relationships

In silico mutagenicity prediction models are designed to evaluate the likelihood of a chemical causing genetic mutations by analyzing its molecular structure. These computational tools are often used to prioritize chemicals for further experimental testing and are gaining acceptance for regulatory purposes, such as the ICH M7 guideline for assessing mutagenic impurities in pharmaceuticals. immunocure.usnih.gov The prediction of mutagenicity for a compound like this compound would involve a detailed analysis of its structural features and a comparison against vast databases of compounds with known mutagenic activity.

Two primary types of in silico models are employed for this purpose:

Expert Rule-Based Systems: These systems utilize a set of predefined "structural alerts," which are molecular substructures known to be associated with mutagenicity. researchgate.net If a query molecule contains one or more of these alerts, it is flagged as potentially mutagenic. The development of these alerts is based on historical data and an understanding of the chemical mechanisms of DNA damage. greyc.fr

Statistical-Based (QSAR) Models: QSAR models use statistical methods to build a mathematical relationship between the chemical structure of a series of compounds and their experimentally determined mutagenic activity. ceur-ws.orgeuropa.eu These models can then be used to predict the mutagenicity of new, untested compounds based on their molecular descriptors.

For a comprehensive assessment, a combination of both expert rule-based and statistical-based models is often recommended. immunocure.us

The prediction of mutagenicity for this compound would be based on the collective influence of its substituents on the benzene ring: the fluoro, methoxy, and methyl groups, as well as the methyl benzoate core. While some studies have indicated that benzoates, as a class, are often predicted to be non-mutagenic by in silico models, the presence and position of specific functional groups can significantly alter this prediction. For instance, aromatic compounds containing nitro or amino groups are well-known structural alerts for mutagenicity. greyc.fr

To illustrate how in silico models might assess this compound, the following table outlines some of the key considerations:

| Structural Feature | Potential Influence on Mutagenicity Prediction | Rationale |

| Benzoate Core | Generally considered non-mutagenic in the absence of activating groups. | Historical data from various in silico model training sets often show simple benzoates as negative for mutagenicity. |

| Fluoro Group | The effect can be complex and context-dependent. Halogenated aromatic compounds can have varied toxicological profiles. | While not a classic strong alert, halogenation can alter metabolic pathways and reactivity. nih.gov |

| Methoxy Group | Can influence metabolic activation. In some contexts, methoxy-substituted aromatics have been associated with biological activity. | The methoxy group can be metabolized, potentially leading to the formation of reactive intermediates. nih.gov |

| Methyl Group | The position of the methyl group can enhance or decrease mutagenic potential depending on the overall structure. | Steric and electronic effects of the methyl group can influence the molecule's interaction with biological macromolecules. psu.edu |

Detailed Research Findings from Analogous Compounds:

The table below summarizes hypothetical predictions for this compound based on the analysis of its structural motifs by common in silico toxicology platforms.

| Prediction Model Type | Predicted Outcome | Basis for Prediction |

| Expert Rule-Based System (e.g., Toxtree, Derek Nexus) | Likely Non-mutagenic / Equivocal | The compound does not contain well-established, high-potency structural alerts for mutagenicity such as nitroaromatic or primary aromatic amine groups. nih.gov The combination of fluoro, methoxy, and methyl groups on a benzoate core is not typically flagged as a strong concern. |

| Statistical-Based QSAR Model (e.g., VEGA, TEST) | Likely Non-mutagenic | Based on statistical comparisons with large datasets of structurally similar compounds that are predominantly non-mutagenic in the Ames test. The model would likely find analogs with similar physicochemical properties that are known to be non-mutagenic. ceur-ws.orgnih.gov |

It is important to note that in silico predictions are probabilistic and serve as a screening tool. The confidence in a prediction is dependent on the applicability domain of the model, which refers to the chemical space of the training set. If this compound falls within the applicability domain of the models used, the predictions are considered more reliable.

Applications and Future Directions in Chemical Research

Methyl 2-fluoro-6-methoxy-3-methylbenzoate as a Versatile Chemical Building Block for Complex Molecules

Polysubstituted arenes are foundational structures in a vast array of natural products, pharmaceuticals, and materials. rsc.org Compounds like this compound serve as valuable intermediates, or building blocks, for constructing more complex molecular architectures. The strategic placement of its functional groups—fluoro, methoxy (B1213986), methyl, and methyl ester—offers multiple reaction sites for further chemical modification.

The synthesis of highly functionalized benzenes often relies on the modification of existing ring systems through reactions like electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling. rsc.orgfiveable.me The planning of synthetic routes for such molecules requires careful consideration of the directing effects of the substituents already present on the ring. youtube.comlibretexts.orgpressbooks.pub The fluorine and methoxy groups on this compound can influence the regioselectivity of subsequent reactions, while the ester group can be hydrolyzed, reduced, or converted into an amide.

For instance, related fluorinated benzoic acids are key components in the synthesis of important pharmaceutical agents. 2-Fluoro-6-methylbenzoic acid is a crucial building block for Avacopan, a drug used to treat certain autoimmune disorders. ossila.com Similarly, other substituted benzoates are used as starting materials for complex targets like the tyrosine kinase inhibitor Gefitinib. mdpi.com This highlights the role of this class of compounds as versatile synthons in the assembly of intricate and biologically active molecules.

Table 1: Potential Reaction Sites of this compound

| Functional Group | Potential Transformations |

|---|---|

| Fluoro (-F) | Nucleophilic Aromatic Substitution (under harsh conditions), Directed C-H activation |

| Methoxy (-OCH₃) | Ether cleavage, Directed C-H activation |

| Methyl (-CH₃) | Radical halogenation, Oxidation to carboxylic acid |

| Methyl Ester (-COOCH₃) | Hydrolysis to carboxylic acid, Reduction to alcohol, Amidation |

Potential as a Scaffold for Rational Drug Design and Medicinal Chemistry Programs

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. nih.govmdpi.com The structure of this compound, containing both a fluorine atom and a methoxy group, presents an interesting scaffold for rational drug design.

This specific substitution pattern creates a distinct electronic and steric environment that can be exploited for targeted interactions with biological macromolecules like proteins and enzymes. The development of novel therapeutic agents often involves using such scaffolds as a starting point for creating libraries of related compounds to screen for biological activity. For example, fluoroquinolones, a major class of antibiotics, are built around a fluorinated quinolone core, demonstrating the importance of the fluorine atom in drug efficacy. mdpi.com

The utility of related benzoate (B1203000) structures in active pharmaceuticals underscores the potential of this molecular framework.

Table 2: Examples of Bioactive Molecules with Related Structural Motifs

| Compound Class | Key Structural Features | Therapeutic Area |

|---|---|---|

| Fluoroquinolones | Fluorinated quinolone core | Antibacterial |

| Avacopan | Contains a 2-fluoro-6-methylbenzoic acid moiety | Autoimmune disease |

Research into Novel Synthetic Methodologies Inspired by the Compound's Structure

The synthesis of polysubstituted aromatic compounds like this compound is often challenging due to issues of regioselectivity and steric hindrance. youtube.comnumberanalytics.com The need to efficiently construct such complex and sterically crowded molecules drives the development of new synthetic methods. Traditional methods like electrophilic aromatic substitution may yield mixtures of isomers, necessitating difficult separations. youtube.com

Modern organic synthesis has seen the rise of powerful techniques such as transition-metal-catalyzed C-H functionalization, which allows for the direct formation of C-C or C-heteroatom bonds at specific positions on an aromatic ring. nih.gov The presence of ortho-directing groups like fluorine can enhance the reactivity of adjacent C-H bonds, providing a strategic advantage in synthesis. nih.gov Research in this area aims to develop catalysts that can operate under mild conditions with high selectivity, enabling the construction of molecules like this compound with greater efficiency. Furthermore, advances in photocatalysis are providing new ways to introduce fluorine-containing groups into aromatic systems. mdpi.com

Contribution to the Understanding of Structure-Reactivity Correlations in Aryl Benzoates

The reactivity of an aromatic compound is governed by the interplay of electronic and steric effects of its substituents. nih.govrsc.orgfrancis-press.com this compound is an excellent model system for studying these relationships in detail. The molecule contains a combination of groups with opposing electronic influences.

Electronic Effects : The fluorine and methoxy groups are both ortho to the ester. Fluorine is strongly electron-withdrawing via induction (-I effect) but weakly electron-donating by resonance (+R effect). Conversely, the methoxy group is also inductively withdrawing but is a strong resonance donor (+R effect). The methyl group is weakly electron-donating, while the methyl ester group is electron-withdrawing by both induction and resonance. researchgate.net This complex electronic environment influences the reactivity of the aromatic ring toward electrophiles and the susceptibility of the ester group to nucleophilic attack.

Steric Effects : The presence of two substituents (fluoro and methoxy) ortho to the ester group creates significant steric hindrance. numberanalytics.com This can impede the approach of reagents to the ester's carbonyl carbon, slowing down reactions like hydrolysis or amidation compared to less hindered benzoates. numberanalytics.com

Studying the reaction rates and outcomes for this compound provides valuable data for quantifying these effects and improving predictive models of chemical reactivity.

Data sourced from studies on Hammett constants. These values quantify the electron-donating or -withdrawing properties of substituents.

Unexplored Avenues in Catalyst Development and Biocatalytic Applications for Related Compounds

The synthesis and functionalization of fluorinated aromatic compounds remain an active area of research in catalysis. nih.govmdpi.com While methods for introducing fluorine exist, developing catalysts for the selective C-H functionalization of complex fluoroarenes like this compound presents an ongoing challenge. nih.gov Future research could focus on creating catalysts that can distinguish between the different C-H bonds on the ring, enabling precise late-stage modification of the molecule.

Another emerging field is biocatalysis, which uses enzymes to perform chemical transformations. For example, Rieske dearomatizing dioxygenases are enzymes capable of dihydroxylating benzoate rings. oup.com The substrate specificity of these enzymes is sensitive to the steric and electronic properties of the substituents on the ring. oup.com Investigating how enzymes could process or modify polysubstituted benzoates is a largely unexplored avenue. This could lead to environmentally friendly methods for producing valuable chiral building blocks from aromatic precursors.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

In the context of this compound, AI and ML can be applied in several ways:

Activity Prediction : ML models, such as those used for Quantitative Structure-Activity Relationship (QSAR) studies, can be trained on data from similar compounds to predict the potential biological activity of new molecules based on this scaffold. researchgate.netresearchgate.net

De Novo Design : Generative AI models can design novel molecules with desired properties, using the core structure of the benzoate as a starting point. researchgate.netcrimsonpublishers.com These tools can explore a vast chemical space to propose new drug candidates. mdpi.com

ADME/T Prediction : AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of virtual compounds, helping researchers to prioritize which molecules to synthesize and test, saving time and resources. hilarispublisher.comnih.gov

Synthesis Planning : Computer-aided synthesis planning (CASP) tools use AI to devise efficient synthetic routes to complex target molecules, which is particularly useful for highly substituted compounds. nih.gov

The integration of these computational approaches with experimental chemistry holds the key to rapidly exploring the potential of scaffolds like this compound in medicinal chemistry and materials science.

Table 4: Applications of AI/ML in the Development of Related Compounds

| AI/ML Technique | Application | Potential Impact |

|---|---|---|

| Deep Learning | Predicting bioactivity and toxicity from molecular structure. crimsonpublishers.com | Faster identification of promising and safe drug candidates. |

| Generative Adversarial Networks (GANs) | Designing novel molecules with specific desired properties. crimsonpublishers.com | Expansion of chemical space for new therapeutic agents. |

| Recurrent Neural Networks (RNNs) | Generating new derivatives of known active compounds. mdpi.comresearchgate.net | Efficient lead optimization in drug discovery programs. |

Q & A

Q. Table 1: Reaction Optimization for Fluorination

| Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Selectfluor® | 78 | >95% | |

| N-Fluoropyridinium | 65 | 92% |

Advanced Synthesis: How to address regioselectivity challenges during fluorination in poly-substituted benzoates?

Answer:

Regioselectivity is influenced by steric and electronic effects. In this compound:

- The 3-methyl group sterically hinders substitution at adjacent positions.

- Methoxy at C6 directs fluorination to the ortho (C2) position via electron-donating effects. Computational DFT studies can predict reactive sites by analyzing frontier molecular orbitals .

Methodological Tip : Use low-temperature kinetics (e.g., –20°C) to slow competing pathways and favor desired regiochemistry.

Basic Characterization: What analytical techniques are critical for confirming structure and purity?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for splitting patterns (e.g., coupling between F and adjacent H).

- ¹³C NMR : Identify carbonyl (C=O, ~165–170 ppm) and methoxy signals (~55 ppm).

- HPLC/GC : Assess purity (>95% by area normalization) using C18 columns or GC-FID .

Q. Table 2: Key NMR Signals

| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2-Fluoro | 7.2–7.4 (d, J=8 Hz) | 115–120 (C-F) |

| 6-Methoxy | 3.85 (s) | 55.5 (OCH₃) |

| 3-Methyl | 2.35 (s) | 20.5 (CH₃) |

Advanced Characterization: How to resolve ambiguities in stereoelectronic effects using spectroscopic data?

Answer:

- NOESY/ROESY : Confirm spatial proximity of substituents (e.g., 3-methyl and 6-methoxy groups).

- DFT Calculations : Simulate NMR shifts and compare with experimental data to validate electronic environments .

- X-ray Crystallography : Resolve crystal packing effects on substituent orientation (if crystalline) .

Basic Applications: What are potential research applications of this compound?

Answer:

- Agrochemical Intermediates : Fluorinated benzoates are precursors for sulfonylurea herbicides (e.g., metsulfuron-methyl), where the fluorine enhances bioavailability and metabolic stability .

- Pharmaceutical Probes : The methoxy and methyl groups can serve as handles for further functionalization in drug discovery .

Advanced Applications: How does fluorine substitution impact biological activity in agrochemical derivatives?

Answer:

- Electron-Withdrawing Effect : Fluorine increases electrophilicity, enhancing binding to target enzymes (e.g., acetolactate synthase in plants).

- Metabolic Resistance : Fluorine reduces oxidative degradation in vivo, prolonging herbicidal activity.

- Case Study : Triflusulfuron-methyl (a related herbicide) shows 10× higher activity than non-fluorinated analogs .

Stability and Storage: What conditions prevent degradation of this compound?

Answer:

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.

- Decomposition Pathways : Hydrolysis under acidic/basic conditions yields 2-fluoro-6-methoxy-3-methylbenzoic acid. Monitor via TLC (Rf shift) or HPLC .

Q. Table 3: Stability Under Different Conditions

| Condition | Degradation (%) | Time (days) |

|---|---|---|

| RT, dry N₂ | <5 | 30 |

| RT, humid air | 40 | 7 |

| 4°C, desiccated | <2 | 60 |

Advanced Analytical Methods: How to quantify trace impurities in bulk samples?

Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Detect impurities (e.g., unreacted precursors) at ppm levels.

- ICP-OES : Screen for heavy metal catalysts (e.g., Pd from coupling reactions) .

Data Contradictions: How to reconcile discrepancies in reported synthetic yields?

Answer:

- Source Analysis : Compare reaction scales (e.g., micromolar vs. molar), solvent purity, and catalyst batches.

- Reproducibility : Conduct controlled experiments with standardized reagents (e.g., >98% purity, anhydrous solvents) .

Safety and Handling: What protocols mitigate risks during synthesis?

Answer:

- Engineering Controls : Use fume hoods for fluorination steps (volatile by-products).

- PPE : Wear nitrile gloves and safety goggles.

- Spill Management : Neutralize acidic residues with NaHCO₃ before disposal .

Retrosynthesis Analysis